Lipophilicity Comparison: 4,6-Difluoroindole Core versus 5,6-Difluoroindole Core and Non-Fluorinated Indole
The 4,6-difluoroindole core, which defines the target compound, exhibits a calculated LogP of 2.28–2.45 and a predicted LogD (pH 7.4) of 2.47 . The positional isomer 5,6-difluoroindole shows a comparable LogP of ~2.45 [1], whereas non-fluorinated indole (LogP ~2.14) and tryptamine (LogP ~1.5) are significantly less lipophilic. The difference in LogD of approximately +0.5–1.0 log units relative to non-fluorinated indole translates to an estimated 3- to 10-fold increase in membrane permeability, which is critical for central nervous system (CNS) drug-design programs [2].
| Evidence Dimension | Lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | 4,6-Difluoroindole core: LogP 2.28 (ACD/Labs) to 2.45 (calculated); LogD (pH 7.4) 2.47 |
| Comparator Or Baseline | 5,6-Difluoroindole: LogP 2.45; Indole (non-fluorinated): LogP 2.14; Tryptamine: LogP ~1.5 |
| Quantified Difference | ΔLogP ≈ +0.1 to +0.9 vs. comparators; LogD ~0.5–1.0 units higher |
| Conditions | ACD/Labs predicted values; ChemSpider and Molbase databases |
Why This Matters
The distinct lipophilicity profile affects membrane permeability, CNS penetration potential, and formulation strategies, making the 4,6-difluoro congener the preferred choice when balanced LogD is required.
- [1] Molbase. 5,6-Difluoroindole. LogP: 2.4461. https://qiye.molbase.cn (accessed 2026-05-04). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
